molecular formula C12H4Br4O B12885108 1,3,7,9-Tetrabromo-dibenzofuran CAS No. 617707-80-9

1,3,7,9-Tetrabromo-dibenzofuran

Cat. No.: B12885108
CAS No.: 617707-80-9
M. Wt: 483.77 g/mol
InChI Key: PFKOPXBJSVTQLW-UHFFFAOYSA-N
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Description

1,3,7,9-Tetrabromo-dibenzofuran is a brominated derivative of dibenzofuran, a heterocyclic organic compound. The molecular formula of this compound is C12H4Br4O, and it has a molecular weight of 483.776 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,7,9-Tetrabromo-dibenzofuran typically involves the bromination of dibenzofuran. One common method is the direct bromination of dibenzofuran using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 1,3,7,9 positions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The bromination reaction is typically conducted in a solvent such as chloroform or carbon tetrachloride to facilitate the reaction and improve product isolation .

Chemical Reactions Analysis

Types of Reactions

1,3,7,9-Tetrabromo-dibenzofuran undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,3,7,9-Tetrabromo-dibenzofuran has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of other brominated organic compounds and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: Used in the production of flame retardants and other brominated materials

Mechanism of Action

The mechanism of action of 1,3,7,9-Tetrabromo-dibenzofuran involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms enhance the compound’s ability to form strong interactions with these targets, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3,7,9-Tetrabromo-dibenzofuran is unique due to its specific bromination pattern, which imparts distinct chemical and biological properties.

Biological Activity

1,3,7,9-Tetrabromo-dibenzofuran (TBD) is a halogenated derivative of dibenzofuran characterized by the presence of four bromine atoms. Its chemical formula is C₁₂H₄Br₄O, and it has a molecular weight of approximately 483.776 g/mol. This compound has garnered attention due to its significant biological activity and potential environmental implications, particularly as a persistent organic pollutant.

The biological activity of TBD is primarily attributed to its interaction with the aryl hydrocarbon receptor (AhR). This receptor is involved in the regulation of xenobiotic metabolism and can influence various biological processes, including endocrine disruption. The presence of bromine atoms enhances TBD's ability to form strong interactions with molecular targets such as enzymes and receptors, leading to various biological effects including:

  • Enzyme Inhibition : TBD may inhibit specific enzyme activities, affecting metabolic pathways.
  • Receptor Modulation : It can modulate signaling pathways associated with hormone receptors.

Biological Activities

Research indicates that TBD exhibits several notable biological activities:

  • Antimicrobial Properties : TBD has been studied for its potential to inhibit the growth of various microbial strains.
  • Anticancer Activity : Preliminary studies suggest that TBD may possess anticancer properties, although detailed mechanisms remain under investigation.

Comparative Analysis with Similar Compounds

TBD shares structural similarities with other brominated dibenzofurans. The following table summarizes key characteristics and unique features of TBD compared to related compounds:

Compound NameFormulaUnique Features
2,3,7,8-TetrabromodibenzofuranC₁₂H₄Br₄OHigher toxicity and environmental persistence
2,3-DibromodibenzofuranC₁₂H₈Br₂OFewer bromine substituents lead to different reactivity
2,3,7-TriiododibenzofuranC₁₂H₄I₃OContains iodine instead of bromine; different interactions

Case Studies and Research Findings

Several studies have explored the biological activity and environmental impact of TBD:

  • Bioaccumulation Studies : A study conducted on C57BL/6J mice examined the uptake and elimination kinetics of brominated dibenzofurans. The results indicated that dibenzofurans exhibit varying degrees of bioaccumulation potential, with TBD showing lower hepatic uptake ratios compared to more toxic compounds like TCDD (2,3,7,8-tetrachlorodibenzo-p-dioxin) .
  • Toxicological Assessments : In a comparative assessment involving various brominated compounds, TBD was found to activate AhR-dependent pathways similarly to other halogenated compounds. This suggests potential toxicological effects that warrant further investigation into its safety profile .
  • Environmental Impact Studies : Research has highlighted the persistence of TBD in environmental samples, raising concerns about its accumulation in food chains through feed additives . The compound was detected in poultry feed and eggs, indicating possible routes of human exposure .

Properties

CAS No.

617707-80-9

Molecular Formula

C12H4Br4O

Molecular Weight

483.77 g/mol

IUPAC Name

1,3,7,9-tetrabromodibenzofuran

InChI

InChI=1S/C12H4Br4O/c13-5-1-7(15)11-9(3-5)17-10-4-6(14)2-8(16)12(10)11/h1-4H

InChI Key

PFKOPXBJSVTQLW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1OC3=C2C(=CC(=C3)Br)Br)Br)Br

Origin of Product

United States

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